molecular formula C9H7ClN2O3 B1613675 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid CAS No. 885520-38-7

4-chloro-6-methoxy-1H-indazole-3-carboxylic acid

Cat. No. B1613675
CAS RN: 885520-38-7
M. Wt: 226.61 g/mol
InChI Key: GBBBLVROQRZPGM-UHFFFAOYSA-N
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Description

4-chloro-6-methoxy-1H-indazole-3-carboxylic acid (abbreviated as CMICA) is a synthetic indazole derivative that has gained attention for its potential applications in scientific research. CMICA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 259.67 g/mol. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid is not fully understood. However, it has been shown to interact with the endocannabinoid system, specifically the CB1 receptor. 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has been shown to act as a CB1 receptor antagonist, inhibiting the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This interaction may be responsible for the observed effects of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid in various studies.
Biochemical and Physiological Effects:
4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. In neuroscience, 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has been shown to decrease pain sensitivity and anxiety-related behaviors in animal models. In cancer research, 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has been shown to induce apoptosis in human breast cancer cells. In drug discovery, 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has been used as a scaffold for the development of novel compounds with potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid in lab experiments include its high yield and purity, as well as its potential as a research tool in various fields. However, limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research involving 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid. One potential direction is the development of novel compounds based on the 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid scaffold with improved potency and selectivity for specific targets. Another direction is the investigation of the potential therapeutic applications of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid and related compounds in various diseases, including cancer, pain, and anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid and its interactions with the endocannabinoid system.

Scientific Research Applications

4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has shown potential as a research tool in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has been used to study the role of the endocannabinoid system in pain modulation and anxiety-related behaviors. In cancer research, 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In drug discovery, 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid has been used as a scaffold for the development of novel compounds with potential therapeutic applications.

properties

IUPAC Name

4-chloro-6-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBBLVROQRZPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646455
Record name 4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-methoxy-1H-indazole-3-carboxylic acid

CAS RN

885520-38-7
Record name 4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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